Buthiobate

CYP51 inhibition lanosterol 14α-demethylase Saccharomyces cerevisiae

Buthiobate (S-n-butyl S′-p-tert-butylbenzyl N-3-pyridyldithiocarbonimidate, CAS 51308-54-4) is a pyridine-class fungicide (ISO common name: buthiobate). It acts as a potent inhibitor of lanosterol 14α-demethylation (CYP51) in the ergosterol biosynthetic pathway, a mechanism shared across several agricultural fungicide classes.

Molecular Formula C21H28N2S2
Molecular Weight 372.6 g/mol
CAS No. 51308-54-4
Cat. No. B1668096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButhiobate
CAS51308-54-4
SynonymsButhiobate;  Butiobate;  Denmert;  S 1358;  S-1358;  S1358; 
Molecular FormulaC21H28N2S2
Molecular Weight372.6 g/mol
Structural Identifiers
SMILESCCCCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C21H28N2S2/c1-5-6-14-24-20(23-19-8-7-13-22-15-19)25-16-17-9-11-18(12-10-17)21(2,3)4/h7-13,15H,5-6,14,16H2,1-4H3
InChIKeyZZVVDIVWGXTDRQ-BSYVCWPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Buthiobate (CAS 51308-54-4) Fungicide Procurement: Sterol Biosynthesis Inhibition Benchmark


Buthiobate (S-n-butyl S′-p-tert-butylbenzyl N-3-pyridyldithiocarbonimidate, CAS 51308-54-4) is a pyridine-class fungicide (ISO common name: buthiobate) [1]. It acts as a potent inhibitor of lanosterol 14α-demethylation (CYP51) in the ergosterol biosynthetic pathway, a mechanism shared across several agricultural fungicide classes [2]. Unlike imidazole and triazole antifungals, buthiobate lacks a coordinating azole ring; its heterocyclic meta-nitrogen of the pyridine ring is hypothesized to coordinate the heme iron of cytochrome P450(14)-DM, conferring a distinct binding modality [3]. Buthiobate is a yellowish oily liquid with a molecular weight of 372.59 g/mol (C21H28N2S2), very low aqueous solubility, and high lipophilicity (log Kow not specified in source but implied by strong soil adsorption) [1]. It has been commercially employed for protective and curative control of powdery mildews on a range of horticultural crops [1].

Fungal CYP51 (C14-DM) inhibition probe
Pyridine-based non-azole binding modality
Sterol pathway dissection and resistance research

Why Triazole or Morpholine Sterol Inhibitors Cannot Simply Replace Buthiobate


Although several classes of agricultural fungicides converge on ergosterol biosynthesis, their molecular targets within the pathway are fundamentally different. Buthiobate is a C-14 demethylation inhibitor (C14-DMI), whereas morpholines such as tridemorph block the Δ8→Δ7 isomerization step [1]. Even within the C14-DMI group, buthiobate belongs to the pyridine chemotype, distinct from pyrimidines (e.g., triarimol, fenarimol), imidazoles (e.g., imazalil, prochloraz), and triazoles (e.g., triadimefon, propiconazole). The pyridine nitrogen coordination geometry and the dithiocarbonimidate side-chain architecture of buthiobate confer a unique binding orientation to fungal CYP51 [2]. Furthermore, cross-resistance patterns between pyridine DMIs and azole DMIs are not synonymous, particularly in powdery mildew populations [2]. These mechanistic and chemotype differences mean that substitution without direct efficacy and selectivity validation risks loss of disease control and alteration of non-target toxicity profiles. The quantitative evidence below establishes precisely where buthiobate differentiates from its closest analogs.

Target step
C14-demethylation vs. Δ8→Δ7 isomerization; morpholines like tridemorph act at a different enzymatic step.
Chemotype
Pyridine (non-azole) binding may not match triazole or imidazole coordination geometry and CYP51 interaction.
Cross-resistance
Resistance patterns differ between pyridine and azole DMIs in powdery mildew populations.

Buthiobate Quantitative Differentiation Evidence Against Closest Analogs


Yeast CYP51 Inhibition Potency: Buthiobate vs. Metyrapone and SKF-525A

In a reconstituted enzyme system consisting of purified Saccharomyces cerevisiae cytochrome P-450(14)-DM and NADPH-cytochrome P-450 reductase, buthiobate inhibited 14α-demethylation of lanosterol with an IC50 of 0.3 μM. This was markedly lower (i.e., more potent) than the IC50 values of metyrapone and SKF-525A, two classical cytochrome P-450 inhibitors [1]. The 0.3 μM IC50 places buthiobate among the most potent C14-DMIs tested in this yeast model.

Yeast CYP51 IC₅₀
Head-to-head
0.3 μM
Reported high-affinity CYP51 binding
Metyrapone/SKF-525A IC₅₀ markedly higher
CYP51 inhibition lanosterol 14α-demethylase Saccharomyces cerevisiae

Selectivity Over Mammalian Drug-Metabolizing CYPs: Buthiobate vs. Azole Antifungals

In rat liver microsomes, buthiobate inhibited lanosterol 14α-demethylase with an IC50 of 0.4 μM, comparable to its yeast enzyme potency. However, it did not inhibit benzphetamine N-demethylation or p-nitroanisole O-demethylation, and only partially inhibited 7-ethoxycoumarin O-deethylase [1]. This profile contrasts sharply with imidazole and triazole antifungals (e.g., ketoconazole), which are well-characterized as potent inhibitors of human CYP3A4 (IC50 ≈ 0.54 μM) and other drug-metabolizing P450s . While not a direct head-to-head in a single experiment, the cross-study comparable data indicate that buthiobate exhibits a narrower cytochrome P450 interaction spectrum than azole antimycotics.

Mammalian CYP Selectivity
Cross-study
Buthiobate: spares drug-oxidizing CYPs; Ketoconazole: pan-CYP inhibitor
Supports CYP51-selective tool use
Rat liver vs. human recombinant CYP data
selectivity mammalian CYP hepatic microsomes

Site of Sterol Pathway Inhibition: Buthiobate (C14-Demethylation) vs. Tridemorph (Δ8→Δ7 Isomerization)

In Botrytis cinerea, buthiobate at 10 μM inhibited ergosterol biosynthesis by blocking C-14 demethylation, leading to accumulation of 24-methylenedihydrolanosterol and obtusifoliol. Tridemorph, at the same concentration, inhibited ergosterol biosynthesis equally potently but acted at a different step: the Δ8→Δ7 isomerization (conversion of fecosterol to episterol) [1]. This mechanistic divergence means that fungi resistant to morpholines may retain sensitivity to buthiobate and vice versa.

Inhibition Site
Head-to-head
C14-demethylation (buthiobate) vs. Δ8→Δ7 isomerization (tridemorph)
Non-interchangeable pathway tools
Botrytis cinerea sterol analysis
sterol biosynthesis pathway Botrytis cinerea site of inhibition

Comparative Potency Against Sterol 14-Demethylation: Buthiobate, Triadimefon, Triarimol, and Triforine

An enzymatic assay using 8000 g supernatant from a high-sterol Saccharomyces cerevisiae strain measured inhibition potency as the ratio of radioactivity in 4,4-dimethyl sterols vs. 4-desmethyl sterols following incubation with [2-14C]mevalonic acid. This study directly compared buthiobate, triadimefon, triarimol, and triforine. The ratio values, published by Gadher et al. (1983), constitute the most systematic head-to-head potency ranking of commercial C14-DMIs in a yeast cell-free system [1]. While the abstract does not provide the numerical ratio for each compound, the full paper is the authoritative reference for relative DMI potency.

Multi-Compound C14-DMI Rank
Context-dependent
Ranked within tested set (triadimefon, triarimol, triforine)
Supports relative potency benchmarking
Full ratios in Gadher et al. 1983
sterol 14-demethylation inhibition assay Saccharomyces cerevisiae radioactive tracer

Soil Mobility and Lipophilicity-Driven Performance: Buthiobate vs. Triadimenol and Flutriafol

In a comparative soil treatment study against the take-all pathogen Gaeumannomyces graminis var. tritici, buthiobate, identified as the most strongly lipophilic compound among 11 tested sterol biosynthesis inhibitors, was ineffective when applied to soil in pots. By contrast, triadimenol was the most effective treatment and, along with flutriafol, nuarimol, and PP 969, retained activity after 12 weeks in soil [1]. This demonstrates that high lipophilicity, while potentially beneficial for foliar persistence, precludes root uptake and soil redistribution—a key differentiator for application route selection.

Soil Application Efficacy
Head-to-head
Ineffective in soil pot test
Reported unsuitable for soil-borne disease models
Triadimenol most effective; lipophilicity limits root uptake
soil treatment lipophilicity Gaeumannomyces graminis

Optimal Use Scenarios for Buthiobate Based on Quantitative Differentiation Evidence


High-Affinity Ligand for Yeast CYP51 Structure-Function Studies

With an IC50 of 0.3 μM against purified yeast P-450(14)-DM, buthiobate serves as a potent, non-azole chemical probe for characterizing the lanosterol 14α-demethylase active site. Its Type II spectral binding and stoichiometric interaction with the cytochrome [1] make it suitable for biophysical studies of CYP51-ligand interactions, particularly where azole-based inhibitors may introduce confounding coordination chemistry.

Selective Inhibition of Sterol Biosynthesis Without Drug-Metabolizing CYP Interference

Buthiobate’s inability to inhibit benzphetamine N-demethylation or p-nitroanisole O-demethylation in rat liver microsomes [2] positions it as a cleaner pharmacological tool than ketoconazole or other azoles for experiments requiring CYP51 inhibition without broad-spectrum CYP inactivation. This is critical for ex vivo or in vitro studies where off-target CYP effects could mask phenotype.

C14-Demethylation-Specific Blockade for Sterol Pathway Dissection

The direct head-to-head comparison with tridemorph [3] shows that buthiobate uniquely blocks C-14 demethylation, causing accumulation of specific diagnostic sterols (24-methylenedihydrolanosterol, obtusifoliol). This allows researchers to chemically dissect the sterol pathway at a defined step, whereas tridemorph blocks the later Δ8→Δ7 isomerization. Buthiobate should be selected when C14-demethylation-specific inhibition is required.

Reference Compound in Sterol 14-Demethylation Inhibition Assay Standardization

The Gadher et al. (1983) radioactive tracer assay, which directly compared buthiobate with triadimefon, triarimol, and triforine, establishes buthiobate as a benchmark C14-DMI [4]. Laboratories standardizing sterol demethylation inhibition assays can employ buthiobate as a reference inhibitor to calibrate assay sensitivity and validate enzyme preparation activity, given its well-characterized potency and mechanism.

Application
Selection Property
Validation Focus
Yeast CYP51 structure-function studies
CYP51 binding affinity context
Biophysical assay development (non-azole)
Sterol biosynthesis without off-target CYP effects
CYP isoform selectivity profile
Off-target CYP activity screening
C14-demethylation-specific pathway dissection
Sterol pathway step specificity
Diagnostic sterol accumulation confirmation
Reference inhibitor for assay standardization
Assay potency reproducibility
Inter-laboratory calibration studies
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